Methyl 2-({2-[2-(methoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate
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Overview
Description
Methyl 2-({2-[2-(methoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate is a complex organic compound with a molecular formula of C22H21N2O6PS. This compound is characterized by its unique structure, which includes a benzoate group, an anilino group, and a methoxycarbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({2-[2-(methoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate involves multiple steps. One common method includes the reaction of 2-aminobenzoic acid with methoxycarbonyl chloride to form the intermediate compound. This intermediate is then reacted with 2-oxoacetyl chloride and aniline to produce the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2-[2-(methoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or anilines.
Scientific Research Applications
Methyl 2-({2-[2-(methoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-({2-[2-(methoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(methoxycarbonyl)amino]benzoate
- Methyl 2-[(methoxycarbonyl)anilino]carbothioylcarbamate
- Methyl 2-[(methoxycarbonyl)anilino]phosphorothioylbenzoate
Uniqueness
Methyl 2-({2-[2-(methoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical reactions and interactions, making it valuable in various research fields.
Properties
Molecular Formula |
C18H16N2O6 |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
methyl 2-[[2-(2-methoxycarbonylanilino)-2-oxoacetyl]amino]benzoate |
InChI |
InChI=1S/C18H16N2O6/c1-25-17(23)11-7-3-5-9-13(11)19-15(21)16(22)20-14-10-6-4-8-12(14)18(24)26-2/h3-10H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
QQAWNKCRKHUKOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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